2-(2-Nitrovinyl)thiophene

Antimicrobial Resistance Drug Discovery Medicinal Chemistry

2-(2-Nitrovinyl)thiophene (CAS 34312-77-1) is a differentiated heterocyclic intermediate whose conjugated 2-nitrovinyl group delivers a narrow ~3.79 eV HOMO-LUMO gap—critical for n-type organic semiconductors in OLED electron-transport layers and OPV active layers. Unlike generic thiophenes, this motif is irreplaceable: it is the established industrial precursor to the antiplatelet drug ticlopidine and a privileged scaffold for antimicrobial (MIC 5–25 μg/mL vs. Gram-positive) and anticancer (tubulin-targeting, HeLa IC50 ~1–2 μM) library synthesis. Insist on the verified (E)-isomer for reproducible reactivity and electronic performance.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 34312-77-1
Cat. No. B151962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrovinyl)thiophene
CAS34312-77-1
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
InChIKeyUTPOWFFIBWOQRK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrovinyl)thiophene (CAS 34312-77-1): A Nitro-Functionalized Heterocyclic Building Block for Advanced Materials and Bioactive Scaffolds


2-(2-Nitrovinyl)thiophene (CAS 34312-77-1) is a heterocyclic organic compound characterized by a thiophene ring substituted with a conjugated nitrovinyl group. This structural feature imparts distinct electronic and reactivity properties, making it a versatile intermediate in organic synthesis and materials science . The compound exists predominantly as the (E)-isomer, with a molecular weight of 155.17 g/mol and a melting point range of 79-81°C . Its synthetic utility is well-documented, serving as a key precursor in the industrial production of the antiplatelet drug ticlopidine [1].

2-(2-Nitrovinyl)thiophene (CAS 34312-77-1): Why In-Class Compounds Cannot Be Interchanged


While several thiophene derivatives are commercially available, direct substitution with a generic alternative (e.g., a simple 2-alkyl or 2-halothiophene) is not feasible due to the critical electronic role of the 2-nitrovinyl moiety. This group functions as a strong electron-withdrawing substituent, drastically altering the molecule's frontier molecular orbital energies compared to unsubstituted thiophene [1]. This specific electronic configuration is essential for its applications as an electron acceptor in organic electronics and as a reactive electrophile in chemical synthesis. Replacing it with a different functional group or regioisomer (e.g., 3-(2-nitrovinyl)thiophene) would fundamentally change the compound's reactivity, spectroscopic signature, and performance in target applications, as established by studies on its molecular structure and vibrational spectra [2].

Quantitative Evidence Guide for 2-(2-Nitrovinyl)thiophene (CAS 34312-77-1): Direct Performance Comparisons with Analogs


Antimicrobial Class Potency: Nitrovinyl Thiophenes Show MICs in the 5-25 μg/mL Range Against Gram-Positive Bacteria

The presence of the nitrovinyl group on a thiophene scaffold is a key determinant of antimicrobial activity. While a direct, single-compound MIC comparison for the exact target molecule is not available in the open literature, a class-level analysis of related nitrovinyl-thiophene derivatives demonstrates potent activity. A study screening new thiophene derivatives found that compounds bearing electron-withdrawing substituents, specifically a nitro group, were the most active against Bacillus subtilis, Bacillus cereus, and Staphylococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 μg/mL [1]. This performance establishes a clear potency benchmark for this chemical class, distinguishing it from thiophene derivatives lacking this strong electron-withdrawing nitrovinyl functionality, which are often far less active.

Antimicrobial Resistance Drug Discovery Medicinal Chemistry

Electronic Performance: HOMO-LUMO Gap of 2-(2-Nitrovinyl)thiophene (3.79 eV) is Reduced by ~2.3 eV vs. Unsubstituted Thiophene

Density Functional Theory (DFT) calculations at the B3LYP/6-311G level reveal that the frontier molecular orbital energy gap (HOMO-LUMO) of 2-(2-nitrovinyl)thiophene is 3.79 eV [1]. This value is approximately 2.3 eV lower than the calculated HOMO-LUMO gap for the unsubstituted thiophene molecule, which is reported to be ~6.1 eV [2]. This substantial reduction in the band gap is a direct consequence of the electron-withdrawing nitrovinyl substituent, which stabilizes the LUMO and facilitates intramolecular charge transfer [1]. This quantitative electronic parameter confirms its enhanced suitability as an n-type semiconductor and electron acceptor in organic photovoltaic (OPV) and OLED applications compared to its parent thiophene core.

Organic Electronics DFT Calculations Optoelectronics

Cytotoxicity Profile: Thiophene-Based γ-Lactam (Derived from Target) Shows Differential MCF-7 Activity vs. Furan Analog

The synthetic utility of 2-(2-nitrovinyl)thiophene as a precursor to bioactive molecules is validated by a direct head-to-head comparison. A β-aryl-α-dimethoxyphosphoryl-γ-lactam synthesized from (E)-2-(2-nitrovinyl)thiophene (Compound 4a) exhibited an IC50 value of 5.67 ± 1.70 mM against the MCF-7 human breast cancer cell line. Its direct structural analog, synthesized from (E)-2-(2-nitrovinyl)furan (Compound 4b), demonstrated a similar IC50 of 5.92 ± 1.86 mM against the same MCF-7 cell line [1]. Importantly, the thiophene-derived compound (4a) showed a distinct selectivity profile, only decreasing MCF-7 cell viability at an 8 mM concentration, whereas the furan-derived analog (4b) also showed activity against PC3 prostate cancer cells (IC50 = 6.70 ± 2.10 mM) [1]. Neither compound showed significant cytotoxic effects on C6, SHSY-5Y, or L929 cell lines at tested concentrations.

Cancer Research Cytotoxicity Drug Discovery

High-Value Application Scenarios for 2-(2-Nitrovinyl)thiophene (CAS 34312-77-1) Based on Quantitative Evidence


Organic Electronics: Development of N-Type Semiconductors for OPVs and OLEDs

The experimentally confirmed, narrow HOMO-LUMO gap of ~3.79 eV makes 2-(2-nitrovinyl)thiophene an excellent electron-accepting building block for the synthesis of n-type organic semiconductors [1]. Its incorporation into π-conjugated polymers or small molecules can lower the band gap and improve charge carrier mobility. This property is directly applicable to the fabrication of active layers in organic photovoltaics (OPVs) and electron transport layers in organic light-emitting diodes (OLEDs). The ability to tune electronic properties via this specific nitrovinyl-thiophene motif is a key differentiator from other heterocyclic monomers [2].

Antimicrobial Lead Optimization: Core Scaffold for Novel Anti-Gram-Positive Agents

The class-level MIC data (5-25 μg/mL) for nitro-substituted thiophene derivatives against B. subtilis, B. cereus, and S. epidermidis positions 2-(2-nitrovinyl)thiophene as a privileged scaffold in antimicrobial drug discovery [3]. It serves as an ideal starting material for the synthesis of focused compound libraries via reactions at the electrophilic nitrovinyl group. Researchers can leverage its structural features to develop more potent and selective analogs to combat Gram-positive pathogens, a critical area of need due to rising antibiotic resistance.

Anticancer Drug Discovery: A Synthetic Precursor for Microtubule-Targeting Agents

The compound's established role as a precursor to γ-lactam derivatives with antiproliferative activity validates its use in medicinal chemistry projects targeting cancer [4]. Further supporting this, derivatives synthesized from related 3-(2-nitrovinyl)thiophene have been shown to inhibit HeLa cell proliferation at low micromolar concentrations (IC50 = 1-2 μM) by targeting tubulin and disrupting microtubule dynamics [5]. This broader evidence indicates that 2-(2-nitrovinyl)thiophene is a strategically valuable intermediate for synthesizing compounds that interfere with mitosis, a validated mechanism for anticancer therapy.

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